1-ethyl-4-(2-phenylethyl)piperazine

Physicochemical profiling CNS drug design Lipophilicity

1‑Ethyl‑4‑(2‑phenylethyl)piperazine (PubChem CID is a disubstituted piperazine derivative with molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹. Its computed XLogP3‑AA of 2.4 and a topological polar surface area of 6.5 Ų place it in the moderately lipophilic, low‑polar‑surface‑area region typical of CNS‑penetrant small molecules.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B5771225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(2-phenylethyl)piperazine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-2-15-10-12-16(13-11-15)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
InChIKeyBVIJISWUEVMWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(2-phenylethyl)piperazine: Physicochemical Identity and Procurement Baseline


1‑Ethyl‑4‑(2‑phenylethyl)piperazine (PubChem CID 783280) is a disubstituted piperazine derivative with molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹ [1]. Its computed XLogP3‑AA of 2.4 and a topological polar surface area of 6.5 Ų place it in the moderately lipophilic, low‑polar‑surface‑area region typical of CNS‑penetrant small molecules [1]. The compound is commercially supplied as a research‑grade building block, with vendor‑reported purities typically ≥95 % [2].

Why 1‑Ethyl‑4‑(2‑phenylethyl)piperazine Cannot Be Treated as an Interchangeable Piperazine Building Block


The combination of an N‑ethyl and an N‑phenethyl substituent on the piperazine core creates a steric and electronic profile that directly governs its reactivity in downstream synthetic steps and its interaction with biological targets. While superficially similar analogs such as 1‑methyl‑4‑(2‑phenylethyl)piperazine or 1‑ethyl‑4‑phenylpiperazine differ by only one carbon atom, published SAR studies on phenylpiperazine series demonstrate that subtle changes in N‑alkyl chain length or aryl‑alkyl spacer can shift receptor binding affinities by an order of magnitude or more [1][2]. Therefore, substituting a generic piperazine without confirming the exact substitution pattern risks irreproducible biological results or failed coupling reactions in multi‑step syntheses.

Quantitative Differentiation Evidence for 1‑Ethyl‑4‑(2‑phenylethyl)piperazine Against Closest Analogs


Lipophilicity Comparison: 1‑Ethyl‑4‑(2‑phenylethyl)piperazine vs. 1‑Ethyl‑4‑phenylpiperazine

The computed octanol‑water partition coefficient (XLogP3‑AA) for 1‑ethyl‑4‑(2‑phenylethyl)piperazine is 2.4 [1]. In contrast, the closely related analog 1‑ethyl‑4‑phenylpiperazine (lacking the ethylene spacer) has a computed XLogP3‑AA of approximately 1.9 [2]. This 0.5 log unit increase in lipophilicity corresponds to roughly a three‑fold higher predicted membrane partitioning for the target compound, which can significantly influence both passive permeability and off‑target binding profiles in cell‑based assays.

Physicochemical profiling CNS drug design Lipophilicity LogP

Topological Polar Surface Area: 1‑Ethyl‑4‑(2‑phenylethyl)piperazine vs. 1‑Methyl‑4‑(2‑phenylethyl)piperazine

Both 1‑ethyl‑4‑(2‑phenylethyl)piperazine and its N‑methyl analog possess a topological polar surface area (TPSA) of 6.5 Ų [1][2]. This value falls well below the commonly cited CNS‑penetrance threshold of <90 Ų, indicating that both compounds are predicted to have high passive blood‑brain barrier permeability. The equivalence in TPSA means that differential selection between the two must be guided by other properties (e.g., logP, metabolic stability), but the low TPSA itself is a quantifiable asset for any CNS probe or intermediate.

Computational ADME CNS multiparameter optimization TPSA

Hydrogen Bond Donor Count: Functional Constraint for Salt Formation and Solubility

1‑Ethyl‑4‑(2‑phenylethyl)piperazine possesses zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) [1]. This donor‑free profile is shared by its N‑methyl analog and is characteristic of tertiary‑amine‑only piperazines. The absence of an H‑bond donor means that solubility enhancement via salt formation must rely solely on the basicity of the piperazine nitrogens, without additional contribution from a donor group. This quantitatively distinguishes it from analogs containing a secondary amine (e.g., 1‑(2‑phenylethyl)piperazine, HBD = 1) where proton‑donating capacity can alter both solubility‑pH profiles and intermolecular solid‑state packing.

Salt screening Formulation Hydrogen bond donor count

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Entropy

The target compound contains four rotatable bonds, as computed by PubChem [1]. The N‑methyl analog also has four rotatable bonds, while 1‑ethyl‑4‑phenylpiperazine has only three [2]. The additional rotatable bond in the phenethyl series arises from the ethylene spacer, which introduces an extra degree of conformational freedom. This increased flexibility can result in a larger entropic penalty upon binding to a rigid protein pocket, potentially reducing binding affinity unless compensated by favorable enthalpic contacts. Quantitative SAR studies in related piperazinephenethylamine series have demonstrated that the presence of the ethylene spacer can shift Ki values from sub‑nanomolar to double‑digit nanomolar ranges when the spacer is constrained [3].

Conformational analysis Entropy Rotatable bonds

Recommended Application Scenarios for 1‑Ethyl‑4‑(2‑phenylethyl)piperazine Based on Quantitative Differentiation Evidence


CNS Probe Design Requiring a Lipophilic Phenethyl Scaffold

The measured XLogP of 2.4 and TPSA of 6.5 Ų make this compound a suitable core for designing CNS‑penetrant probes [1]. Its higher lipophilicity compared to the phenyl analog (XLogP 1.9) and identical TPSA to the N‑methyl analog support its use in multiparameter optimization campaigns where a slightly elevated logP is desired to improve membrane partitioning without exceeding CNS‑druglike space.

Synthetic Intermediate for Ethyl‑Phenethylpiperazine Libraries

The presence of both an ethyl and a phenethyl group on the piperazine ring provides a versatile scaffold for parallel synthesis. The zero H‑bond donor count ensures that subsequent N‑functionalization (e.g., sulfonylation, acylation) proceeds without competing side reactions at a free NH site [1]. This makes it a superior choice over mono‑substituted piperazines when orthogonal protection is required.

Physicochemical Calibration Standard for logP and TPSA Assays

With a computed logP of 2.4 and experimentally accessible by reverse‑phase HPLC, this compound can serve as a retention‑time standard for calibrating logP measurements of structurally related piperazine derivatives. Its well‑defined computational properties allow it to bridge in silico predictions and experimental chromatographic data [1].

Quote Request

Request a Quote for 1-ethyl-4-(2-phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.